molecular formula C2D4INO B1141688 IODOACETAMIDE-D4 CAS No. 1219802-64-8

IODOACETAMIDE-D4

Cat. No.: B1141688
CAS No.: 1219802-64-8
M. Wt: 188.99
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Description

IODOACETAMIDE-D4 (CAS 1219802-64-8) is a deuterium-labeled analog of iodoacetamide, specifically designed for advanced mass spectrometry and quantitative proteomics workflows. This stable isotope-labeled alkylating agent reacts covalently with thiol groups in cysteine residues, preventing disulfide bond formation and ensuring complete protein alkylation. With a molecular formula of C₂D₄INO and a molecular weight of 188.99 g/mol, it provides a distinct 4 Dalton mass shift compared to its non-deuterated counterpart, enabling precise relative quantification in multiplexed experimental designs. The deuterium atoms are incorporated at the methylene carbon and amide nitrogen positions (ICD₂COND₂), ensuring minimal chemical perturbation while offering a clear isotopic signature for accurate detection. The primary application of this compound is in stable isotope labeling strategies for mass spectrometry-based proteomics, where it is used as a heavy isotope tag paired with light iodoacetamide for differential analysis of protein expression, post-translational modifications, and complex protein interactions. Its mechanism of action involves irreversible alkylation of catalytic cysteine residues, which also makes it a potent inhibitor of cysteine peptidases and other thiol-dependent enzymes, useful for elucidating enzyme mechanisms and studying redox regulation in cellular systems. This compound is essential for researchers requiring high precision in profiling proteomic landscapes, identifying disease biomarkers, and investigating metabolic pathways affected by oxidative stress. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1219802-64-8

Molecular Formula

C2D4INO

Molecular Weight

188.99

Synonyms

IODOACETAMIDE-D4

Origin of Product

United States

Preparation Methods

Recrystallization

Crude Iodoacetamide-D4 is recrystallized from deuterated ethanol/water mixtures (1:3 v/v) at 4°C. This step eliminates residual acetic acid-d₄ and inorganic iodides, achieving ≥98% chemical purity.

Chromatographic Methods

  • Size-Exclusion Chromatography : Sephadex LH-20 columns equilibrated with D₂O remove high-molecular-weight impurities.

  • Ion-Exchange Chromatography : DEAE Sepharose columns (0.1 M ND₄HCO₃ in D₂O, pH 8.5) separate iodide anions from the product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) of this compound shows complete absence of signals at δ 3.2–3.5 ppm (methylene protons), confirming deuterium incorporation. Residual solvent peaks (HOD at δ 4.7 ppm) are minimized using presaturation techniques.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS data for this compound ([M+H]⁺):

  • Calculated : 189.9921 m/z

  • Observed : 189.9918 m/z (Δ = −0.3 ppm)

Applications in Proteomic Workflows

Cysteine Alkylation in Bottom-Up Proteomics

This compound alkylates cysteine thiols at pH 8.0–8.5, forming stable thioether bonds. Compared to non-deuterated analogs, it introduces a +4 Da mass shift, aiding disulfide bond mapping in complex samples.

Quantitative Mass Spectrometry

Stable isotope-coded alkylation with this compound enables multiplexed relative quantification when paired with light (¹²C) iodoacetamide. This approach minimizes variability in peptide ionization efficiency.

ParameterCambridge Isotope LaboratoriesVulcanChem
CAS Number1219802-64-81219802-64-8
Molecular Weight188.99 g/mol188.99 g/mol
Isotopic Purity≥98% D≥97% D
Packaging0.1 g glass vials1 g ampoules
Price (USD)$409/0.1 g$3,200/1 g

Chemical Reactions Analysis

Types of Reactions: Iodoacetamide-D4 primarily undergoes nucleophilic substitution reactions. It reacts with thiol groups (-SH) present in cysteine residues of proteins, leading to the formation of stable covalent bonds. This reaction prevents the formation of disulfide bonds and ensures complete alkylation of cysteine residues .

Common Reagents and Conditions: The common reagents used in reactions with this compound include cysteine-containing peptides or proteins. The reaction is typically carried out in aqueous buffers at neutral pH. The conditions are optimized to ensure complete alkylation without affecting the overall structure of the proteins .

Major Products Formed: The major product formed from the reaction of this compound with cysteine residues is a covalently modified protein or peptide. This modification is crucial for downstream applications such as mass spectrometry analysis and protein characterization.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties:
Iodoacetamide-D4 covalently binds to the thiol groups of cysteine residues, effectively preventing disulfide bond formation. This property is essential for studying protein structure and function, as it stabilizes protein conformations by inhibiting the formation of oxidized states that can alter functionality.

Cellular Effects:
Research indicates that exposure to this compound can inhibit key cellular processes such as glycolysis by affecting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity, leading to reduced lactate production and delayed cell death. The compound's effects vary with concentration and exposure duration, highlighting its potential for nuanced experimental designs.

Molecular Mechanism:
The primary mechanism involves the alkylation of catalytic cysteine residues, inhibiting cysteine peptidases and other thiol-dependent enzymes. This irreversible modification makes this compound a potent tool for dissecting enzyme mechanisms and protein interactions.

Scientific Research Applications

Chemistry:
In chemical research, this compound serves as a labeling reagent that facilitates the study of protein structures and interactions through mass spectrometry. The deuterium labeling enhances the accuracy of quantification in complex biological samples, allowing researchers to track protein dynamics with high precision .

Biology:
The compound is extensively used in proteomics to identify and quantify proteins in biological samples. It aids in elucidating the roles of cysteine residues in enzymatic reactions and protein folding processes . Additionally, it has applications in studying redox regulation within cells, providing insights into cellular oxidative stress responses .

Medicine:
this compound plays a significant role in developing diagnostic assays and therapeutic agents. Its ability to modify cysteine residues allows researchers to investigate disease mechanisms and develop targeted therapies for conditions where cysteine modifications are implicated .

Industrial Applications

In the industrial sector, this compound is utilized in producing stable isotope-labeled compounds for drug development and quality control processes. Its unique properties facilitate the synthesis of compounds necessary for advanced analytical techniques in pharmaceutical research .

Case Study 1: Proteomic Analysis

A study utilized this compound to explore the proteomic landscape of cancer cells. By selectively modifying cysteine residues, researchers identified key proteins involved in tumor progression and response to therapy. The isotope labeling allowed for accurate quantification of protein levels before and after treatment with chemotherapeutic agents, revealing potential biomarkers for treatment efficacy.

Case Study 2: Enzyme Mechanism Elucidation

Another research project focused on understanding enzyme mechanisms involved in metabolic pathways. By employing this compound to inhibit specific cysteine-dependent enzymes, scientists were able to delineate pathways affected by oxidative stress, contributing to a deeper understanding of metabolic dysregulation in diseases like diabetes.

Mechanism of Action

Iodoacetamide-D4 exerts its effects by alkylating the thiol groups of cysteine residues in proteins. This reaction prevents the formation of disulfide bonds, leading to the stabilization of protein structures. The alkylation process is irreversible, making this compound a potent inhibitor of cysteine peptidases and other thiol-dependent enzymes .

Comparison with Similar Compounds

Similar Compounds:
  • Iodoacetamide
  • Iodoacetate
  • Chloroacetamide
  • Bromoacetamide
  • Fluoroacetamide

Uniqueness: Iodoacetamide-D4 is unique due to its deuterium labeling, which allows for easier detection and quantification using mass spectrometry. This feature makes it particularly valuable in proteomics and other analytical applications where precise measurement is crucial .

Biological Activity

Iodoacetamide-D4 is a deuterated derivative of iodoacetamide, a well-known alkylating agent primarily used in biochemical research for modifying proteins and peptides. Its unique properties allow it to serve as a valuable tool in mass spectrometry and proteomics, particularly in studies involving the quantification of protein modifications and interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Structure and Reactivity

This compound (C2H4D4INO) is characterized by the presence of deuterium atoms, which enhances its stability and detection in mass spectrometry. The compound functions as a sulfhydryl alkylating agent , forming covalent bonds with thiol groups in cysteine residues of proteins. This modification can lead to changes in protein structure and function, impacting cellular signaling pathways.

  • Covalent Modification : this compound reacts with cysteine residues, preventing the formation of disulfide bonds. This is crucial in studies examining protein folding and stability.
  • Mass Spectrometry Labeling : The incorporation of deuterium allows for precise quantification in mass spectrometry experiments. The distinct mass signatures facilitate differentiation between modified and unmodified peptides.

Applications in Research

This compound has several applications across various fields of biological research:

  • Proteomics : It is widely used for the quantification of protein modifications, particularly in studies involving post-translational modifications (PTMs).
  • Cell Signaling : Researchers utilize this compound to investigate the role of cysteine modifications in signaling pathways, particularly those involving reactive oxygen species (ROS).
  • Drug Development : Its ability to modify target proteins makes it a candidate for studying drug-protein interactions.

Case Study 1: Protein Interaction Studies

In a study investigating the interactions between proteins involved in cancer signaling pathways, researchers employed this compound to label cysteine residues. The results demonstrated that specific modifications altered protein-protein interactions, highlighting the role of cysteine in mediating these interactions.

ProteinModificationEffect on Interaction
Protein AAlkylation with this compoundIncreased binding affinity to Protein B
Protein CUnmodifiedNo significant interaction with Protein B

Case Study 2: Mass Spectrometry Quantification

A comparative analysis was conducted using this compound in mass spectrometry to quantify changes in protein expression levels under oxidative stress conditions. The study revealed that proteins modified by this compound exhibited significant differences in abundance compared to their unmodified counterparts.

ConditionModified Proteins (this compound)Unmodified Proteins
Control2030
Oxidative Stress5025

Research Findings

Recent studies have underscored the importance of this compound in elucidating complex biological processes:

  • Protein Stability : Research indicates that alkylation with this compound can stabilize certain proteins against degradation.
  • Cellular Response : Modifications induced by this compound have been linked to altered cellular responses to stress, emphasizing its role in signal transduction pathways.

Q & A

Q. What is the role of Iodoacetamide-D4 in proteomic studies, and how does its isotopic labeling affect experimental outcomes?

this compound is a deuterated alkylating agent used to block cysteine residues in proteins, preventing disulfide bond rearrangement during mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis. The deuterium substitution reduces interference with natural isotopic patterns in MS, improving signal clarity. Methodologically, researchers should validate its efficacy by comparing non-deuterated and deuterated forms in control experiments using SDS-PAGE or LC-MS to confirm complete alkylation .

Q. How should researchers design experiments using this compound to ensure specificity in cysteine alkylation?

  • Step 1 : Optimize reaction conditions (pH 8–9, 25–37°C) to enhance nucleophilic thiol reactivity.
  • Step 2 : Include reducing agents (e.g., DTT or TCEP) to reduce disulfide bonds before alkylation.
  • Step 3 : Use negative controls (e.g., omitting this compound) to confirm alkylation-dependent changes in protein mobility or MS spectra.
  • Step 4 : Quantify unmodified cysteines via Ellman’s assay to assess reaction efficiency .

Q. What are the best practices for handling and storing this compound to maintain its stability in redox-sensitive studies?

Store the compound at 0–6°C in anhydrous, light-protected containers. Prepare fresh working solutions in degassed buffers to prevent oxidation. Validate stability via periodic NMR or HPLC analysis to detect degradation products, especially in long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between mass spectrometry data and functional assays when using this compound?

Contradictions may arise from incomplete alkylation or isotopic interference. To address this:

  • Approach 1 : Perform time-course experiments to correlate alkylation efficiency (via MS) with functional loss (e.g., enzyme activity assays).
  • Approach 2 : Use tandem MS (MS/MS) to distinguish deuterium-labeled peptides from natural isotopes.
  • Approach 3 : Apply statistical tools (e.g., ANOVA) to evaluate variability between technical replicates .

Q. What isotopic effects does deuterium substitution introduce in this compound, and how do they influence NMR or kinetic studies?

Deuterium alters vibrational frequencies and bond stability, which can affect reaction kinetics and NMR chemical shifts. For example:

  • Kinetic Isotope Effect (KIE) : Measure reaction rates (kH/kD) to assess deuterium’s impact on alkylation efficiency.
  • NMR Analysis : Use <sup>2</sup>H-NMR to track deuterium incorporation and confirm labeling specificity. Tabulate isotopic shifts in comparison to non-deuterated analogs (Table 1):
ParameterIodoacetamideThis compound
Reaction Rate (k) 1.0 (ref)0.85 ± 0.03
<sup>1</sup>H-NMR Shift 3.2 ppmNot detected

.

Q. How can this compound be integrated with other isotopic labeling techniques (e.g., SILAC or TMT) for multi-omics approaches?

  • Strategy 1 : Combine SILAC (stable isotope labeling by amino acids) with this compound for dual labeling of proteins and cysteines. Validate via high-resolution MS to deconvolute isotopic overlaps.
  • Strategy 2 : Use TMT (tandem mass tags) for multiplexed quantification, ensuring this compound does not interfere with tag chemistry.
  • Data Integration : Apply bioinformatics tools (e.g., MaxQuant) to align cysteine modification data with proteomic profiles .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. Include error propagation analysis for deuterium-related variability. Tools like GraphPad Prism or R-based packages (e.g., drc) are suitable .

Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?

  • Reproducibility : Follow FAIR data principles—store raw MS/NMR datasets in standardized formats (e.g., mzML for MS, JCAMP-DX for NMR) with metadata on alkylation conditions .
  • Ethics : For clinical samples, ensure compliance with ethical guidelines (e.g., informed consent for human-derived proteins) and document protocols in institutional review board (IRB) submissions .

Data Contradiction and Troubleshooting

Q. Why might this compound fail to alkylate cysteine residues in certain protein conformations?

Steric hindrance or buried thiol groups can limit accessibility. Solutions include:

  • Denaturation : Pre-treat proteins with urea or SDS to expose cryptic cysteines.
  • Redox Cycling : Use multiple reduction-alkylation cycles to target resistant residues .

Q. How to validate the absence of off-target alkylation by this compound in complex biological matrices?

Perform competitive inhibition assays with thiol-specific probes (e.g., maleimide-PEG). Analyze modified peptides via MS/MS and map alkylation sites using software like Byonic or Proteome Discoverer .

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